molecular formula C8H12N4O2 B7927592 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide

Cat. No.: B7927592
M. Wt: 196.21 g/mol
InChI Key: NYOGKNNNBYTSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a pyridazine-derived acetamide compound characterized by a methoxy-substituted pyridazine ring linked to an acetamide moiety via a methylene bridge. The pyridazine core is a nitrogen-containing heterocycle known for its role in bioactive molecules, particularly in antimicrobial, anti-inflammatory, and anticancer applications . This compound’s structure combines the hydrogen-bonding capacity of the acetamide group with the electron-donating methoxy substituent, which may enhance solubility and target binding .

Synthetically, analogous compounds are often prepared via azide coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

2-amino-N-[(6-methoxypyridazin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-14-8-3-2-6(11-12-8)5-10-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOGKNNNBYTSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide typically involves the reaction of 6-methoxy-pyridazine with an appropriate amine and acetic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality control.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Compounds derived from the pyrrolo[3,4-d]pyridazinone scaffold, which includes 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide, have shown promising results in inhibiting COX-2 while sparing COX-1, thus reducing gastrointestinal toxicity commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

A detailed analysis of structure-activity relationships (SAR) indicates that modifications to the pyridazinone core can enhance COX-2 selectivity and potency. For example, the introduction of arylpiperazine moieties via flexible linkers has been shown to improve the anti-inflammatory efficacy of these compounds .

2. Formyl Peptide Receptor Agonism

The compound has also been investigated for its activity as an agonist at formyl peptide receptors (FPRs), which are implicated in immune responses and inflammation. Research indicates that modifications at specific positions on the pyridazinone ring can lead to enhanced agonist activity, with some derivatives exhibiting low micromolar effective concentrations (EC50) in inducing intracellular calcium flux in human HL-60 cells transfected with FPRs .

The ability to activate FPRs suggests potential applications in treating conditions characterized by neutrophilic inflammation, such as acute respiratory distress syndrome (ARDS) and other inflammatory diseases. The SAR studies emphasize the importance of substituents on the aryl group for maintaining agonist activity .

Case Studies and Research Findings

Study Focus Key Findings
Malinka et al. (2020)Anti-inflammatory activityDemonstrated selective COX-2 inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs .
Research on Pyridazinone Derivatives (2013)FPR agonismIdentified several potent FPR agonists with specific modifications enhancing their activity against human neutrophils .
Synthesis of Pyridazinone-based Compounds (2009)Structure-activity relationshipEstablished that acetamide side chains are crucial for activity; demonstrated significant intracellular calcium mobilization .

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine- and Pyridinone-Based Acetamides

Compound Name Core Structure Substituents Molecular Weight Key References
2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide Pyridazine 6-methoxy, methylene-acetamide ~223.23*
(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide Pyridazine 6-methoxy, branched butyramide chain ~279.33*
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Pyridazinone 6-oxo, p-tolyl, methyl ester ~316.35
2-Methoxy-N-[3-(4-({3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl}amino)quinazolin-6-yl)allyl]acetamide Quinazoline Methoxy, allyl-quinazolinyl ~528.59

*Calculated based on molecular formulas.

  • Pyridazine vs.

Biological Activity

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its diverse biological activities. The methoxy group at the 6-position and the acetamide functional group contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

  • Anticancer Activity : Studies have shown that derivatives containing pyridazine rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, related compounds demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and MCF7, with IC50 values ranging from 0.06 µM to 2.5 µM .
  • Antioxidant Properties : The presence of the methoxy group enhances the antioxidant capacity of the compound, allowing it to scavenge free radicals effectively. In vitro assays have reported significant increases in antioxidant enzyme activities when tested against DPPH radicals .
  • Antimicrobial Activity : Similar derivatives have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer potential of pyridazine derivatives, this compound exhibited notable cytotoxic effects on human cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways, significantly reducing cell viability at concentrations as low as 0.1 µM .
  • Antioxidant Activity Assessment : A comparative analysis of antioxidant activities revealed that compounds with methoxy substitutions showed enhanced radical scavenging abilities. The compound was tested alongside standard antioxidants, demonstrating superior activity in DPPH and ABTS assays .
  • Antimicrobial Testing : In vitro studies indicated that this compound had effective antimicrobial properties against Gram-positive and Gram-negative bacteria, with MIC values lower than those of conventional antibiotics .

Data Tables

Biological ActivityTest SystemIC50/MIC (µM)Reference
AnticancerHepG2 Cell Line0.06
AntioxidantDPPH Radical Scavenging2.5
AntimicrobialStaphylococcus aureus3.125
AntimicrobialEscherichia coli12.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.